molecular formula C14H7F3O2 B073736 2-(Trifluoromethyl)xanthone CAS No. 1496-15-7

2-(Trifluoromethyl)xanthone

Cat. No. B073736
CAS RN: 1496-15-7
M. Wt: 264.2 g/mol
InChI Key: LEOGBDMNMFJKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of xanthones, including derivatives like 2-(Trifluoromethyl)xanthone, can be achieved through various methods. One popular approach is the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to give xanthone-iminium triflates, which upon further reaction yield xanthones (Colquhoun, Lewis, & Williams, 2001). Another efficient route involves the tandem coupling-cyclization of arynes and salicylates to prepare xanthones (Zhao & Larock, 2005).

Molecular Structure Analysis

Xanthones possess a tricyclic structure that is highly oxygenated and often substituted, contributing to their diverse biological activities. The molecular structure of xanthones, including 2-(Trifluoromethyl)xanthone, allows for a range of chemical reactivities and interactions, facilitating their role in various chemical processes and potential applications (Sousa & Pinto, 2005).

Chemical Reactions and Properties

Xanthones undergo a variety of chemical reactions, including Friedel–Crafts-type alkylation, which has been applied to synthesize naturally occurring xanthone derivatives. The reactivity of the xanthone core allows for the formation of complex structures with significant biological activity (Kuhakarn et al., 2011).

Physical Properties Analysis

The physical properties of xanthones, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for their application in different fields, affecting their bioavailability and interactions with biological systems.

Chemical Properties Analysis

Xanthones exhibit a range of chemical properties, including fluorescence, which can be utilized in studying biological systems and processes. The chemical properties of xanthones, such as their ability to engage in various types of chemical reactions, make them versatile compounds for research and application in medicinal chemistry and other areas (Hoppmann, Alexiev, Irran, & Rück‐Braun, 2013).

Scientific Research Applications

  • Organic Chemistry and Medicinal Chemistry

    • Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . They can represent a showcase to highlight the recent techniques and strategies in organic synthesis towards lead discovery and optimization .
    • Xanthones are naturally occurring compounds that can be found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen . They provide a wide range of different substitutions modulating several biological responses, thus being considered a promising and interesting structure for drug development .
    • The use of recent advances in medicinal chemistry and organic synthesis has accelerated the discovery of drugs based on xanthones .
  • Synthesis of Biologically Active Xanthones

    • Many xanthone structures show promising biological activities . Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .
    • The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
    • The isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .
  • Synthesis of Fluorenones and Xanthones through Intramolecular C–F

    • For example, phenyl 2-(trifluoromethyl)phenyl ether was efficiently prepared from 2-bromobenzotrifluoride and phenol .
    • Treatment of phenyl 2-(trifluoromethyl)phenyl ether with TfOH in HFIP at 60 °C for 43 h provided xanthone in good yield .
  • Synthesis of Azaxanthones

    • Azaxanthones are molecules with one or more nitrogen atoms placed in the aromatic moiety of the xanthone chromophore . N-Heterocycles, present in both natural products and synthetic compounds, constitute important structural motifs in medicinal chemistry, capable of showing a plethora of biological activities .
    • This allied to the privileged O-heterocyclic xanthone scaffold, which can give rise to new molecules, gifted with interesting activities and drug-likeness, and ultimately to the discovery of new lead compounds .
    • Azaxanthones also have advantages over acridones, such as being better chromophores and presenting a higher solubility in water .
  • [2 + 2] Cycloaddition Reaction

    • The [2 + 2] cycloaddition reaction constitutes a powerful tool in organic synthesis, since a four-membered ring system, which appears in many biologically active natural products, can be easily generated .
  • Anti-Inflammatory Properties
    • Xanthones have been found to have anti-inflammatory properties . A total of 44 xanthones were found with anti-inflammatory properties, containing 6 simple oxygenated xanthones, 2 xanthone glycosides, 33 prenylated xanthones, and 3 xanthonolignoids .

Future Directions

The future directions for 2-(Trifluoromethyl)xanthone research could involve further exploration of its synthesis methods, its potential biological activities, and its application in pharmaceutical and agrochemical compounds .

properties

IUPAC Name

2-(trifluoromethyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOGBDMNMFJKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375350
Record name 2-Trifluoromethyl-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)xanthone

CAS RN

1496-15-7
Record name 2-Trifluoromethyl-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.